
Benzoin
Overview
Description
Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzoin is through the this compound condensation reaction. This reaction involves the coupling of two molecules of benzaldehyde in the presence of a cyanide ion or thiamine (vitamin B1) as a catalyst. The reaction proceeds as follows :
- Dissolve thiamine hydrochloride in water and add ethanol.
- Cool the solution in an ice bath and add a cold solution of sodium hydroxide.
- Add benzaldehyde to the mixture and adjust the pH to 8.0-9.0.
- Heat the solution in a water bath at 60-70°C for 1 hour.
- Cool the solution, filter the precipitate, and recrystallize the product from ethanol/water.
Industrial Production Methods: Industrial production of this compound typically follows the same this compound condensation reaction but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may use continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzoin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to benzil using oxidizing agents such as copper(II), nitric acid, or oxone.
Reduction: this compound can be reduced to hydrothis compound using sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Copper(II), nitric acid, oxone, atmospheric oxygen with basic alumina in dichloromethane.
Reduction: Sodium borohydride in ethanol, followed by acidification with hydrochloric acid.
Major Products:
Oxidation: Benzil
Reduction: Hydrothis compound (mixture of erythro and threo isomers)
Scientific Research Applications
Pharmaceutical Applications
Benzoin is utilized as a precursor in the synthesis of various pharmaceutical compounds. Notable uses include:
- Synthesis of Benzil : this compound is oxidized to benzil, which serves as a photoinitiator in polymerization reactions. This process is often facilitated by copper(II) or nitric acid under controlled conditions .
- Drug Formulations : It is involved in the preparation of several drugs, including:
Case Study: Antimicrobial Properties
A study demonstrated that this compound resin fumes significantly inhibited the growth of various pathogens such as Staphylococcus aureus and Candida albicans, showcasing its potential as a natural disinfectant in clinical settings .
Industrial Applications
This compound plays a crucial role in several industrial processes:
- Powder Coating : In powder coating formulations, this compound acts as a degassing agent during curing. This prevents surface defects like 'pinholing' by allowing gases to escape during the curing process .
- Incense and Perfumery : this compound resin is commonly used in incense-making due to its aromatic properties. It also serves as a fixative in perfumery, enhancing the longevity of fragrances .
Environmental Applications
This compound has been studied for its effects on indoor air quality:
- Microbial Control : Research indicates that this compound resin fumes can reduce microbial hazards indoors. A study found that exposure to these fumes decreased total bacterial counts significantly, improving air quality in university premises .
Chemical Analysis and Detection
This compound is also significant in analytical chemistry:
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the qualitative and quantitative analysis of this compound and its derivatives . These methods help in determining the purity and concentration of this compound in various applications.
Mechanism of Action
The mechanism of action of benzoin in various applications is not fully established. in the context of its antiseptic properties, benzoic acid present in tincture of this compound and the strong alcoholic content are thought to exert antiseptic and dehydrating effects on tissues . In organic synthesis, the this compound condensation reaction involves the formation of a cyanohydrin intermediate, which undergoes deprotonation to effect a polarity change, allowing the coupling of two benzaldehyde molecules .
Comparison with Similar Compounds
Benzoin is unique among hydroxy ketones due to its specific structure and reactivity. Similar compounds include:
Benzil: The oxidized form of this compound, used as a photoinitiator.
Hydrothis compound: The reduced form of this compound, used in various organic synthesis applications.
Benzaldehyde: The starting material for the synthesis of this compound.
This compound’s uniqueness lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Biological Activity
Benzoin, a resin obtained from the Styrax genus, has been recognized for its diverse biological activities and therapeutic potential. This article summarizes the key findings regarding the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research studies and case analyses.
Chemical Composition
This compound contains a variety of chemical constituents, including:
- Balsamic Acid Esters : Predominantly benzoic acid and cinnamic acid derivatives.
- Terpenoids : Notably oleanane-type triterpenoids.
- Lignans : Contributing to its pharmacological activities.
These compounds are responsible for this compound's wide-ranging biological effects, as outlined in Table 1.
Constituent | Type | Biological Activity |
---|---|---|
Balsamic Acid Esters | Phenolic Compound | Antimicrobial, anti-inflammatory |
Terpenoids | Triterpenoid | Antitumor, neuroprotective |
Lignans | Phenolic Compound | Cytotoxic, antioxidant |
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study synthesized various hydroxy this compound compounds and evaluated their antioxidant capabilities using methods such as DPPH and FRAP assays. The results indicated that certain derivatives of this compound showed potent antioxidant activity comparable to established antioxidants like ascorbic acid .
Antimicrobial Properties
This compound has been shown to possess antimicrobial effects against a range of pathogens. A study involving molecular docking revealed that several volatile compounds from Styrax this compound exhibited high binding affinities to bacterial proteins, suggesting potential for antibacterial applications. The acetone extract of this compound demonstrated significant antibacterial activity against Staphylococcus aureus, indicating its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have also been documented. In one study, it was found to reduce the levels of inflammatory factors under pathological conditions. This suggests that this compound may be beneficial in managing inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent years. A study evaluated the cytotoxic effects of synthesized hydroxy this compound compounds on human cervical cancer cells (HeLa) and found that certain compounds exhibited activities comparable to cisplatin, a commonly used chemotherapy drug . Additionally, the presence of terpenoids in this compound has been linked to differentiation-inducing effects in cancer cells, further supporting its use in cancer treatment strategies .
Case Studies
- Cytotoxicity against HeLa Cells : In vitro studies indicated that specific hydroxy this compound derivatives showed significant cytotoxicity against HeLa cells, with IC50 values comparable to those of established chemotherapeutics .
- Antibacterial Efficacy : A study assessed the antibacterial activity of this compound extracts against multiple Gram-positive and Gram-negative bacteria. The results showed that the extracts were particularly effective against Escherichia coli and Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections .
- Neuroprotective Effects : this compound’s terpenoid content has been associated with neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID1020144 | |
Record name | Benzoin | |
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Molecular Weight |
212.24 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
Record name | BENZOIN | |
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Record name | BENZOIN | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.